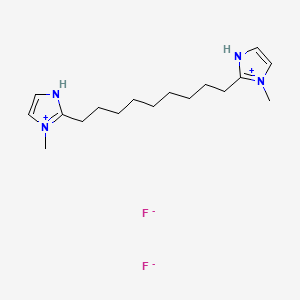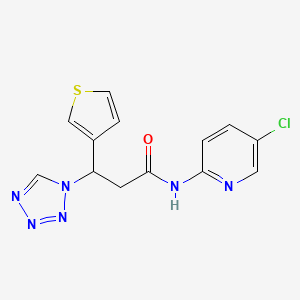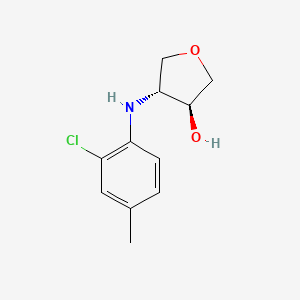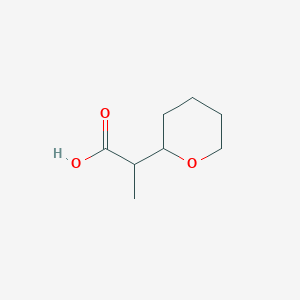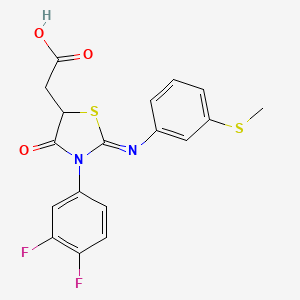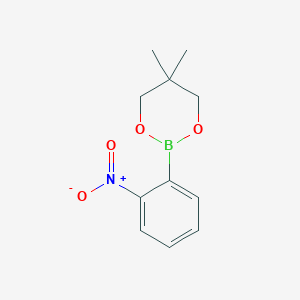
2-(4-(3,3-Difluorocyclobutoxy)-6-methylpyridin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(3,3-Difluorocyclobutoxy)-6-methylpyridin-2-yl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a difluorocyclobutyl group and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3,3-Difluorocyclobutoxy)-6-methylpyridin-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the difluorocyclobutyl group and its subsequent attachment to the pyridine ring. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(4-(3,3-Difluorocyclobutoxy)-6-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
科学的研究の応用
2-(4-(3,3-Difluorocyclobutoxy)-6-methylpyridin-2-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
作用機序
The mechanism of action of 2-(4-(3,3-Difluorocyclobutoxy)-6-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The difluorocyclobutyl group and pyridine ring play crucial roles in its binding affinity and activity. The compound may modulate the activity of enzymes, receptors, or other proteins, leading to its observed effects.
類似化合物との比較
Similar Compounds
Uniqueness
2-(4-(3,3-Difluorocyclobutoxy)-6-methylpyridin-2-yl)acetamide is unique due to its specific structural features, such as the combination of a difluorocyclobutyl group and a pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C12H14F2N2O2 |
|---|---|
分子量 |
256.25 g/mol |
IUPAC名 |
2-[4-(3,3-difluorocyclobutyl)oxy-6-methylpyridin-2-yl]acetamide |
InChI |
InChI=1S/C12H14F2N2O2/c1-7-2-9(3-8(16-7)4-11(15)17)18-10-5-12(13,14)6-10/h2-3,10H,4-6H2,1H3,(H2,15,17) |
InChIキー |
MQNGWTWBQPQIBV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=N1)CC(=O)N)OC2CC(C2)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-5H-dibenzo[b,d]azepine](/img/structure/B13351177.png)
![3-[(Ethylsulfanyl)methyl]-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351185.png)
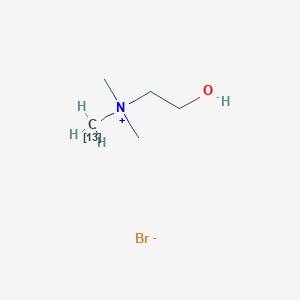
![(1R,2S)-2-[(benzylamino)methyl]-1-(4-chloro-3-fluorophenyl)propane-1,3-diol](/img/structure/B13351205.png)
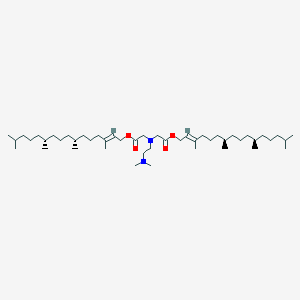
![(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)methanamine hemihydrochloride](/img/structure/B13351211.png)
